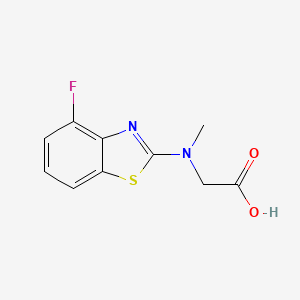

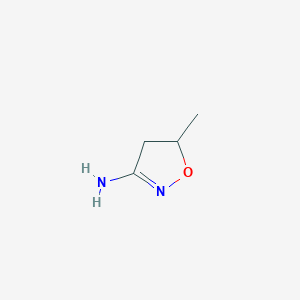

2(1H)-Pyrazinone, 3-ethoxy-

Descripción general

Descripción

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

In a study, 11 novel compounds based on vaniline and benzylidenehydrazine structure were synthesized with various substituents on phenyl aromatic ring of the molecule and evaluated as tyrosinase inhibitors .

Molecular Structure Analysis

Organic single crystals of new stilbazolium derivative, (E)-4-(3-ethoxy-2-hydroxystyryl)-1-methyl pyridinium iodide (3ETSI), was grown by slow evaporation technique . Single crystal X-ray diffraction study revealed that 3ETSI crystallizes in monoclinic crystal .

Chemical Reactions Analysis

This review provides in-depth coverage of numerous mechanisms available for the etherification process of glycerol, including alcohol solvent, olefin solvent and solvent-free routes along with products that are formed at various stages of the reaction .

Aplicaciones Científicas De Investigación

Synthesis and Functionalization

One of the pivotal studies in the field has focused on the optimization of conditions for the decoration of the 2(1H)-pyrazinone scaffold using the Chan-Lam protocol. This study demonstrated that Cu(II)-mediated cross-coupling reactions yield significantly improved rates and yields under microwave irradiation with simultaneous cooling, highlighting the efficiency of this method for modifying the 2(1H)-pyrazinone scaffold (Singh et al., 2006).

Further research introduced novel methodologies for synthesizing densely functionalized 2(1H)-pyrazinones, showcasing their potential in generating compounds with tumor-specific cytotoxicity and antibacterial activity. This underscores the biological relevance and utility of these scaffolds in therapeutic development (Saijo et al., 2017).

Applications in Drug Design

The versatility of 2(1H)-pyrazinone compounds extends to their use in drug design, where they serve as scaffolds for the development of peptide mimetics and other bioactive molecules. The ability to synthesize and functionalize these compounds has been crucial in exploring their potential applications in medicinal chemistry, including the design of inhibitors for protein kinases, which play a critical role in cancer development and progression (Caldwell et al., 2012).

Advancements in Synthetic Methods

Innovative synthetic methods have been developed to enhance the functionalization and diversification of the 2(1H)-pyrazinone scaffold. Microwave-assisted solid-phase synthesis techniques have facilitated the rapid and efficient decoration of these scaffolds, significantly advancing the field by providing a method for generating libraries of diversely substituted 2(1H)-pyrazinones for biological activity screening (Kaval et al., 2005).

Propiedades

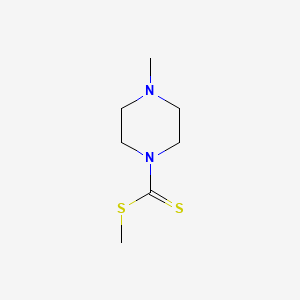

IUPAC Name |

3-ethoxy-1H-pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-2-10-6-5(9)7-3-4-8-6/h3-4H,2H2,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJNSGXVUMVZNBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=CNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethoxy-1,2-dihydropyrazin-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Hydroxybenzo[b]thiophene-2-carbonitrile](/img/structure/B1426135.png)

![Dimethyl (2E,2'E)-2,2'-[pyrimidine-4,6-diylbis(oxy-2,1-phenylene)]bis(3-methoxyprop-2-enoate)](/img/structure/B1426146.png)

![1-Oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B1426148.png)